molecular formula C12H13FN2O2S B2852701 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351633-26-5

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No. B2852701
CAS RN: 1351633-26-5
M. Wt: 268.31
InChI Key: HXHALDMQLLAEFZ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as FPTA, is a chemical compound that has gained significant attention in the field of scientific research. FPTA is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. FPTA has been shown to have a wide range of potential applications in the field of pharmacology, particularly in the treatment of pain, anxiety, and inflammation.

Mechanism of Action

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating a wide range of physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body's physiological processes.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has been shown to have a wide range of biochemical and physiological effects on the body. As a FAAH inhibitor, 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body's physiological processes. 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide is its potent inhibitory effect on FAAH, which makes it a valuable tool for studying the role of endocannabinoids in the body's physiological processes. However, one of the limitations of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide. One area of interest is the potential therapeutic applications of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide in the treatment of pain, anxiety, and inflammation. Another area of interest is the development of new and more effective FAAH inhibitors, which could have a wide range of potential applications in the field of pharmacology. Overall, 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide is a promising compound that has the potential to contribute to our understanding of the body's physiological processes and to the development of new therapeutic treatments.

Synthesis Methods

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide involves a multi-step process that begins with the reaction of 4-fluorothiophenol with ethyl chloroacetate to form 2-(4-fluorophenylthio)ethyl acetate. This intermediate is then reacted with N-boc-3-pyrrolidinone to form 2-(4-fluorophenylthio)-N-boc-3-pyrrolidinone. Finally, the Boc protecting group is removed to yield 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential applications in the field of pharmacology. As a FAAH inhibitor, 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has been shown to increase the levels of endocannabinoids in the body, which can have a wide range of effects on the body's physiological processes. 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHALDMQLLAEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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